molecular formula C15H25N5O3S B3882367 N,N-diethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide

N,N-diethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide

Cat. No.: B3882367
M. Wt: 355.5 g/mol
InChI Key: JAKPLGJEGDRMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-diethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide” is a complex organic compound. It contains a pyrrolidinone moiety, which is a five-membered lactam (a cyclic amide) present in both natural and synthetic compounds . Pyrrolidinones are versatile lead compounds for designing powerful bioactive agents .


Synthesis Analysis

The synthesis of pyrrolidinones and their derivatives has been a topic of ample research due to their diverse and prominent biological, agrochemical, and synthetic applications . Various methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidinones can participate in a variety of chemical reactions due to the presence of the carbonyl group and the nitrogen atom in the ring .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrrolidinone derivatives have shown various significant biological activities, such as antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Future Directions

Pyrrolidinones and their derivatives are a promising class of compounds in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing new derivatives and studying their biological activities and mechanisms of action.

Properties

IUPAC Name

N,N-diethyl-2-(pyrrolidine-1-carbonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3S/c1-3-18(4-2)24(22,23)19-9-10-20-13(12-19)11-14(16-20)15(21)17-7-5-6-8-17/h11H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKPLGJEGDRMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCN2C(=CC(=N2)C(=O)N3CCCC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide
Reactant of Route 2
N,N-diethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide
Reactant of Route 6
N,N-diethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide

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